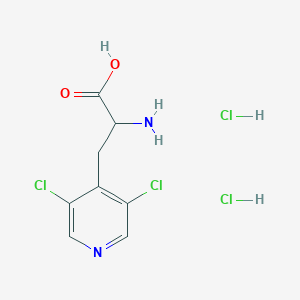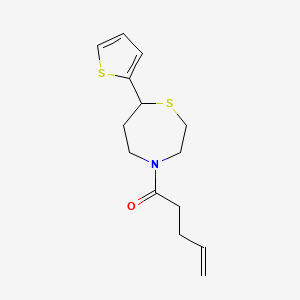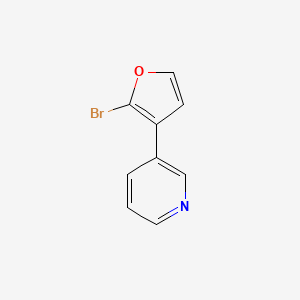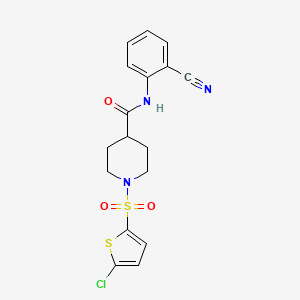
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of quinolines, which are known for their diverse biological and pharmaceutical activities. The presence of multiple functional groups, including sulfonamide and oxo groups, makes it a subject of interest in various scientific research fields.
Wirkmechanismus
Target of Action
The primary target of N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide is the PYR/PYL family of ABA receptors . These receptors are involved in the regulation of abscisic acid (ABA) signaling, a crucial pathway for plants to resist drought and other abiotic stresses .
Mode of Action
The compound acts as a potent activator of multiple members of the ABA receptor family . It binds directly to the PYR/PYL receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . The crystal structure of the compound in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that it mediates a gate-latch-lock interacting network .
Biochemical Pathways
Upon activation of the ABA receptors, the compound triggers a gene network in Arabidopsis that is highly similar to that induced by ABA . This leads to the activation of downstream ABA signaling pathways, which play a crucial role in helping plants overcome abiotic stresses such as drought, cold, and soil salinity .
Result of Action
The activation of ABA receptors by the compound leads to several physiological effects in plants. Treatments with the compound have been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance . These effects are likely due to the activation of stress response pathways in the plant cells.
Action Environment
Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of the compound. These abiotic stresses trigger the ABA signaling pathways in plants, which the compound is known to activate . Therefore, the compound’s action might be more pronounced under these stress conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of quinoline-8-sulfonyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and protein interactions. Its sulfonamide group can interact with biological targets, making it useful in drug discovery.
Medicine: In the medical field, this compound has potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Quinoline-8-sulfonic acid derivatives: These compounds share the quinoline and sulfonamide groups but differ in their substituents and functional groups.
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline derivatives: These compounds have similar core structures but vary in their substituents and functional groups.
Uniqueness: N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-22-16-9-8-15(12-14(16)7-10-18(22)23)21-26(24,25)17-6-2-4-13-5-3-11-20-19(13)17/h2-6,8-9,11-12,21H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZJHUIEYLWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)
![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)


![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/new.no-structure.jpg)
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

